molecular formula C13H24O6S B14558403 Dimethyl 2-(heptane-1-sulfonyl)butanedioate CAS No. 62163-89-7

Dimethyl 2-(heptane-1-sulfonyl)butanedioate

Cat. No.: B14558403
CAS No.: 62163-89-7
M. Wt: 308.39 g/mol
InChI Key: LZHQGPBCJSKLAJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(heptane-1-sulfonyl)butanedioate is an organic compound with a complex structure that includes a sulfonyl group attached to a heptane chain and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(heptane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid (succinic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The sulfonyl group is introduced through a sulfonation reaction, where heptane is treated with sulfur trioxide or chlorosulfonic acid to form heptane-1-sulfonic acid, which is then esterified with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain optimal reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(heptane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(heptane-1-sulfonyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(heptane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester groups can undergo hydrolysis to release active intermediates that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: Similar ester structure but lacks the sulfonyl group.

    Heptane-1-sulfonic acid: Contains the sulfonyl group but lacks the ester groups.

    Dimethyl sulfone: Contains the sulfonyl group but lacks the ester and heptane chain.

Uniqueness

Dimethyl 2-(heptane-1-sulfonyl)butanedioate is unique due to the combination of its sulfonyl and ester groups, which confer distinct reactivity and potential applications. This combination allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

62163-89-7

Molecular Formula

C13H24O6S

Molecular Weight

308.39 g/mol

IUPAC Name

dimethyl 2-heptylsulfonylbutanedioate

InChI

InChI=1S/C13H24O6S/c1-4-5-6-7-8-9-20(16,17)11(13(15)19-3)10-12(14)18-2/h11H,4-10H2,1-3H3

InChI Key

LZHQGPBCJSKLAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)(=O)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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